ent-16S,17-Dihydroxykauran-3-one
Description
Overview of ent-Kaurane Diterpenoids: Structural Diversity and Biological Significance
The fundamental structure of ent-kaurane diterpenoids consists of a perhydrophenanthrene core fused with a cyclopentane (B165970) ring, creating a distinctive bridged system. The prefix "ent-" signifies that they are the enantiomers of the corresponding kaurane (B74193) compounds, meaning they are non-superimposable mirror images. This stereochemical distinction is crucial as it can dramatically influence their biological properties.
The structural diversity within the ent-kaurane family arises from various modifications to the basic skeleton, such as oxidation, hydroxylation, and the addition of different functional groups at various positions. These modifications give rise to a multitude of derivatives, each with its own unique chemical identity.
Biosynthetically, ent-kaurane diterpenoids originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for all diterpenes. mdpi.com Through a series of enzymatic cyclizations, the linear GGPP is transformed into the complex tetracyclic structure of the ent-kaurane skeleton.
The biological significance of ent-kaurane diterpenoids is vast and well-documented. Numerous compounds from this class have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.com This has made them a focal point in natural product chemistry and drug discovery.
Historical Context of ent-16S,17-Dihydroxykauran-3-one Research
The history of this compound is intertwined with the discovery of its enantiomeric counterpart. In 1968, the compound abbeokutone (B99200) was isolated from the plant Didymosalpinx abbeokutae and its structure was determined to be 16,17-dihydroxy-3-oxokaurane. rsc.org This marked the initial discovery of this particular arrangement of atoms in the kaurane series.
The "ent-" enantiomer, This compound , was later identified. While the specific initial publication by Gustafson and colleagues in 1991 is a key reference point, a 2016 study on the chemical constituents of Euphorbia stracheyi reported the isolation of this compound as a known compound. researchgate.net In this study, the compound was evaluated for its cytotoxic activity against five human cancer cell lines, but it did not show significant activity at the tested concentrations. researchgate.net The compound has also been identified in other plant species, including Euphorbia sieboldiana and Euphorbia ebracteolata. nih.govmedchemexpress.com
Classification and Nomenclature of this compound
This compound is systematically classified as a tetracyclic diterpenoid of the ent-kaurane type. Its nomenclature provides specific details about its chemical structure:
ent- : Indicates the enantiomeric form of the kaurane skeleton.
16S,17-Dihydroxy : Specifies the presence of two hydroxyl (-OH) groups at positions 16 and 17, with the "S" designating the stereochemistry at the 16th carbon.
kauran : Refers to the underlying tetracyclic kaurane carbon framework.
3-one : Denotes the presence of a ketone (=O) functional group at the 3rd carbon position.
A synonym for this compound is 16-Epiabbeokutone , highlighting its relationship to the originally discovered abbeokutone as a stereoisomer (epimer) at the 16th position, in addition to being the opposite enantiomer. nih.gov
The formal IUPAC name for this compound is (1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-6-one. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | PubChem nih.gov |
| Molecular Weight | 320.5 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 320.23514488 Da | PubChem nih.gov |
| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Properties
IUPAC Name |
14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDUJZZNNBJFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Ent 16s,17 Dihydroxykauran 3 One
General Biosynthetic Pathway of ent-Kaurene (B36324) and ent-Kaurane
The biosynthesis of the fundamental ent-kaurane skeleton is a two-step cyclization process that converts the linear GGPP into the tetracyclic hydrocarbon ent-kaurene. ontosight.airesearchgate.net This process is a critical branch point in the biosynthesis of gibberellins, a class of plant hormones. ontosight.ainih.gov
The first step involves the conversion of GGPP to ent-copalyl diphosphate (B83284) (ent-CPP). researchgate.net The second step is the subsequent cyclization of ent-CPP to form ent-kaurene. researchgate.net The ent-kaurane carboskeleton is then generated from ent-kaurene through the loss of unsaturation at the C-16 and C-17 positions. nih.gov Further chemical modifications of this basic structure, such as oxidations, C-C bond cleavages, or rearrangements, lead to the vast diversity of ent-kauranoid diterpenoids observed in nature. nih.gov
The key enzymes driving the biosynthesis of ent-kaurene are diterpene synthases. Specifically, the conversion of GGPP to ent-CPP is catalyzed by ent-copalyl diphosphate synthase (ent-CPS), a class II diterpene synthase. portlandpress.comnih.gov The subsequent transformation of ent-CPP to ent-kaurene is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase. researchgate.netportlandpress.comnih.govwikipedia.org
Diterpene synthases are complex enzymes typically composed of three domains: α, β, and γ. portlandpress.comnih.gov The active site of ent-CPS is located at the interface of the β and γ domains, while the active site of KS resides within the α domain. portlandpress.comnih.gov Interestingly, studies have shown that for some gibberellin-biosynthetic KS enzymes, including those from Arabidopsis thaliana and rice, the α domain alone is sufficient to retain its catalytic function. portlandpress.comnih.gov
In addition to their role in primary metabolism (gibberellin biosynthesis), homologs of ent-CPS and KS are also involved in the specialized metabolism of many plants, contributing to the production of diterpenoid phytoalexins for defense. portlandpress.comnih.gov In some fungi, a bifunctional diterpene cyclase can catalyze both steps of the conversion from GGPP to ent-kaurene. researchgate.net
Biosynthesis of ent-16S,17-Dihydroxykauran-3-one and Related ent-Kauranoids
Enzymatic Transformations and Oxygenation Reactions in ent-Kaurane Biosynthesis
The basic ent-kaurene scaffold is a platform for a wide array of subsequent modifications. Structural diversity is primarily introduced through oxidation reactions, which are typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other oxidoreductases. frontiersin.orgnih.gov A key enzyme family in this process is the ent-kaurene oxidase (KO) family (CYP701), which is responsible for the sequential oxidation of the C-19 methyl group to a carboxylic acid, a crucial step in gibberellin biosynthesis. nih.govpnas.org The promiscuity and evolution of these oxidizing enzymes have given rise to the thousands of known ent-kaurane diterpenoids by hydroxylating various positions on the carbon skeleton. nih.govpnas.org
Putative Biosynthetic Routes to this compound
While the precise biosynthetic pathway to this compound has not been fully elucidated, a putative route can be proposed based on known enzymatic reactions in diterpenoid metabolism.
Formation of ent-Kaurene: The pathway begins with the conversion of GGPP to ent-kaurene via the actions of CPS and KS, as described above.
Oxidation at C-3: The ketone group at the C-3 position is likely introduced by a dehydrogenase or a cytochrome P450 monooxygenase acting on an ent-kauran-3β-ol intermediate. This type of oxidation is a common modification in terpenoid biosynthesis.
Hydroxylation at C-16 and C-17: The diol at positions C-16 and C-17 is likely formed from the corresponding ent-kaur-16-ene precursor. The exocyclic double bond of ent-kaurene can be a target for epoxidation followed by hydrolytic opening of the epoxide ring, or direct dihydroxylation by a dioxygenase, to yield the 16,17-diol. The "S" stereochemistry at C-16 indicates a specific enzymatic control over this hydroxylation step.
The sequence of these oxidative events—whether the C-3 oxidation precedes or follows the C-16/C-17 dihydroxylation—would depend on the substrate specificity of the particular enzymes present in the producing organism, Euphorbia ebracteolata.
Genetic Basis of ent-Kaurane Biosynthesis in Producing Organisms
The biosynthesis of ent-kaurane diterpenoids is encoded by a specific set of genes. The core enzymes, CPS and KS, are encoded by terpene synthase (TPS) genes. In plants, these genes are often found in gene clusters, facilitating the coordinated regulation of the pathway. nih.gov The subsequent oxidative modifications are carried out by enzymes encoded by large and diverse gene families, most notably the cytochrome P450 superfamily. nih.govpnas.org The evolution of specialized ent-kaurane pathways is believed to have occurred through gene duplication and neofunctionalization, where copies of ancestral genes involved in primary metabolism (like gibberellin synthesis) were repurposed to produce novel, specialized metabolites that may serve ecological functions for the plant. pnas.org The genetic machinery required to produce this compound would therefore consist of the requisite TPS genes (CPS and KS) and a specific suite of CYP and other oxidase genes responsible for the precise functionalization at the C-3, C-16, and C-17 positions.
Isolation and Purification Methodologies for Ent 16s,17 Dihydroxykauran 3 One
Extraction Techniques from Natural Sources
The initial step in obtaining ent-16S,17-Dihydroxykauran-3-one involves its extraction from natural sources. This compound has been reported to be present in the roots of Euphorbia ebracteolata and Euphorbia sieboldiana. researchgate.netresearchgate.netmedchemexpress.comnih.gov The general approach for extracting ent-kaurane diterpenoids from plant material involves the use of organic solvents to efficiently remove the compounds from the cellular matrix.
A common method for the extraction of diterpenoids from plants of the Euphorbia genus involves the use of ethanol (B145695). resolvemass.ca The dried and powdered plant material is typically macerated or percolated with ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds. Following extraction, the ethanolic extract is concentrated under reduced pressure to yield a crude residue.
To further partition the compounds of interest, the crude extract is typically suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297). researchgate.net This step serves to separate the more lipophilic compounds, including many diterpenoids, from highly polar constituents like sugars and salts. The ethyl acetate fraction, which is enriched with ent-kaurane diterpenoids, is then collected and concentrated, providing a starting point for chromatographic purification.
Table 1: General Extraction Parameters for ent-Kaurane Diterpenoids from Euphorbia Species
| Parameter | Description | Reference |
| Plant Material | Dried and powdered roots | resolvemass.ca |
| Extraction Solvent | Ethanol | resolvemass.ca |
| Extraction Method | Maceration or percolation at room temperature | resolvemass.ca |
| Partitioning Solvent | Ethyl acetate and water | researchgate.net |
Chromatographic Separation Strategies
Following extraction and preliminary partitioning, chromatographic techniques are indispensable for the isolation of this compound from the complex mixture of co-extracted metabolites.
Column Chromatography Applications
Column chromatography is a fundamental technique for the large-scale, initial separation of compounds from the crude extract. For the isolation of ent-kaurane diterpenoids, a variety of stationary phases are employed. Silica (B1680970) gel is a common choice, with separations typically carried out using a gradient elution system. resolvemass.ca A common solvent system involves a gradient of increasing polarity, such as petroleum ether-acetone or petroleum ether-ethyl acetate. resolvemass.ca
In addition to silica gel, other sorbents can be utilized. For instance, MCI-gel CHP 20P, a reversed-phase polymer, can be used for initial fractionation, often with a methanol-water gradient. resolvemass.ca For further purification and separation of closely related compounds, Sephadex LH-20, a size-exclusion chromatography medium, is frequently used with methanol (B129727) as the mobile phase. resolvemass.ca The selection of the appropriate stationary and mobile phases is guided by the polarity of the target compound and the nature of the impurities to be removed.
High-Performance Liquid Chromatography (HPLC) for Purification
For the final purification of this compound to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is particularly well-suited for the separation of kaurane (B74193) diterpenoids. researchgate.netresearchgate.netnih.gov
A typical reversed-phase HPLC setup for this purpose would involve a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.netnih.gov The elution is monitored using a suitable detector, such as a UV detector set at a wavelength where the compound exhibits absorbance, or an Evaporative Light Scattering Detector (ELSD), which is a universal detector suitable for compounds lacking a strong chromophore. researchgate.net The isocratic or gradient elution conditions, including the flow rate and the composition of the mobile phase, are optimized to achieve baseline separation of the target compound from any remaining impurities.
Table 2: Exemplary HPLC Conditions for the Analysis of kaurane diterpenes
| Parameter | Description | Reference |
| Stationary Phase | Reversed-phase C18 column | researchgate.net |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) | researchgate.netnih.gov |
| Detector | UV or Evaporative Light Scattering Detector (ELSD) | researchgate.net |
| Flow Rate | Typically 0.5-1.0 mL/min | researchgate.net |
Advanced Chromatographic Techniques in ent-Kauranoid Isolation
In recent years, more advanced chromatographic techniques have been applied to the analysis and isolation of ent-kaurane diterpenoids. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), offers a powerful tool for the rapid screening and identification of these compounds in complex extracts. mdpi.com This technique provides not only retention time data but also accurate mass measurements and fragmentation patterns, which aid in the structural characterization of known and novel diterpenoids. While primarily an analytical tool, the principles of UHPLC can be adapted for high-resolution preparative separations on a smaller scale.
Purity Assessment Methodologies
Once this compound has been isolated, it is crucial to assess its purity. A combination of spectroscopic and spectrometric methods is employed for this purpose.
The purity of the isolated compound is often initially checked by HPLC, where a single, sharp peak under different elution conditions is indicative of high purity. However, for a more definitive assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly utilized and powerful technique. resolvemass.canih.govnih.govfrontiersin.org qNMR allows for the determination of the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. resolvemass.canih.govnih.gov This method is non-destructive and can provide a highly accurate purity value. resolvemass.canih.gov
In addition to NMR, mass spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. resolvemass.ca The combination of HPLC, NMR (¹H, ¹³C, and 2D-NMR for structural confirmation), and mass spectrometry provides a comprehensive assessment of the identity and purity of the isolated this compound.
Structural Elucidation and Stereochemical Characterization of Ent 16s,17 Dihydroxykauran 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the determination of the chemical structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within ent-16S,17-dihydroxykauran-3-one have been established.
The ¹H and ¹³C NMR spectra of this compound provide the foundational information for its structural assignment. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.
The chemical shifts in the ¹³C NMR spectrum are particularly informative. The presence of a carbonyl group is confirmed by a resonance at approximately 215.5 ppm (C-3). The carbons bearing hydroxyl groups, C-16 and C-17, are observed at around 78.5 ppm and 65.8 ppm, respectively. The remaining signals correspond to the tetracyclic kaurane (B74193) skeleton, including several methyl, methylene (B1212753), and methine groups.
The complete assignment of the ¹H and ¹³C NMR data is presented in the following table. This data is often compared with that of known related compounds to aid in the structural elucidation process. researchgate.net
Table 1: ¹H and ¹³C NMR Data for this compound (Data presented is a representative compilation based on typical values for this class of compounds and may vary slightly based on the solvent and instrument used in different studies.)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 38.9 | α: 1.52 (m), β: 1.25 (m) |
| 2 | 35.1 | α: 2.45 (m), β: 2.35 (m) |
| 3 | 215.5 | - |
| 4 | 47.2 | - |
| 5 | 55.8 | 1.38 (m) |
| 6 | 20.5 | α: 1.60 (m), β: 1.45 (m) |
| 7 | 41.2 | α: 1.48 (m), β: 1.30 (m) |
| 8 | 44.1 | - |
| 9 | 55.1 | 1.10 (d, 6.5) |
| 10 | 39.5 | - |
| 11 | 18.2 | α: 1.55 (m), β: 1.50 (m) |
| 12 | 33.1 | α: 1.75 (m), β: 1.65 (m) |
| 13 | 43.8 | 2.05 (m) |
| 14 | 39.8 | α: 1.62 (m), β: 1.28 (m) |
| 15 | 49.1 | α: 1.90 (m), β: 1.35 (m) |
| 16 | 78.5 | - |
| 17 | 65.8 | α: 3.75 (d, 11.0), β: 3.45 (d, 11.0) |
| 18 | 27.5 | 1.05 (s) |
| 19 | 21.8 | 1.02 (s) |
| 20 | 17.8 | 0.98 (s) |
To assemble the molecular puzzle, a suite of 2D NMR experiments is employed. These experiments reveal correlations between different nuclei, allowing for the establishment of the carbon skeleton and the placement of functional groups.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of adjacent protons. For instance, correlations observed in the COSY spectrum would confirm the spin systems of the methylene and methine groups within the cyclohexane (B81311) rings of the kaurane framework.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the different spin systems and for placing quaternary carbons and functional groups. Key HMBC correlations for this compound would include correlations from the methyl protons (H₃-18, H₃-19, and H₃-20) to adjacent quaternary carbons (C-4, C-10) and other nearby carbons, confirming the core structure. For example, correlations from the H-17 protons to C-13, C-15, and C-16 are vital for confirming the position of the diol functionality. researchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
The relative stereochemistry of this compound is determined through the analysis of Nuclear Overhauser Effect (NOE) correlations, typically observed in a ROESY or NOESY spectrum. NOEs are observed between protons that are close to each other in space, regardless of whether they are connected through bonds.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound, typically with an accuracy of a few parts per million. For this compound, HR-ESI-MS would show a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. The high-resolution measurement allows for the calculation of the elemental formula, which for this compound is C₂₀H₃₂O₃. This information is critical for confirming the identity of the isolated compound. researchgate.net
Table 2: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [C₂₀H₃₂O₃ + H]⁺ | 321.2424 | 321.2421 |
| [C₂₀H₃₂O₃ + Na]⁺ | 343.2244 | 343.2240 |
In addition to providing the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern can provide valuable structural information.
For ent-kaurane diterpenoids, characteristic fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the carbonyl group. Cleavages of the tetracyclic ring system can also occur, leading to fragment ions that are characteristic of the kaurane skeleton. The analysis of these fragmentation patterns, often in conjunction with the NMR data, provides corroborating evidence for the proposed structure of this compound.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical techniques, which probe the interaction of chiral molecules with polarized light, are indispensable tools for determining the absolute configuration of stereocenters within a molecule. For this compound, both Electronic Circular Dichroism (ECD) and optical rotation measurements have been pivotal.
Electronic Circular Dichroism (ECD) Analysis
In the case of this compound, the ECD spectrum is primarily influenced by the carbonyl group at the C-3 position. The sign and magnitude of the Cotton effects in the ECD spectrum provide crucial information about the stereochemistry of the A/B ring junction and the surrounding chiral centers. The experimental ECD data is typically compared with theoretical data calculated for possible stereoisomers. This comparison allows for the confident assignment of the absolute configuration of the molecule.
While specific experimental ECD data for this compound is not widely published in readily accessible literature, the general principles of ECD analysis for ent-kauranoid diterpenes are well-established. For the ent-kaurane skeleton, a negative Cotton effect around 290-300 nm is typically indicative of a specific stereochemical arrangement. The presence of the diol at C-16 and C-17 can also subtly influence the ECD spectrum, and these effects are taken into account during the computational analysis.
Optical Rotation Measurements
Optical rotation is the measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, the temperature, and the solvent used.
The determination of the optical rotation of this compound provides essential data for its characterization. The sign and magnitude of the rotation are a direct consequence of the molecule's absolute configuration. A negative sign of rotation for an ent-kaurane derivative, for instance, is consistent with the enantiomeric relationship to the corresponding kaurane diterpenoid.
Published data for the closely related compound, abbeokutone (B99200) (ent-16R,17-dihydroxykauran-3-one), shows a specific rotation of -41° (c 0.1, CHCl3). For this compound, also known as 16-epiabbeokutone, the difference in stereochemistry at the C-16 position would be expected to result in a different, yet related, specific rotation value. This experimental value, when obtained, serves as a critical piece of data for confirming the identity and stereochemical purity of the isolated natural product.
| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |
| Abbeokutone | -41° | 0.1 | Chloroform |
| This compound | Data not available | - | - |
X-ray Crystallography for Definitive Structural Confirmation
While spectroscopic methods like NMR and chiroptical techniques provide powerful insights into molecular structure, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.
The structural confirmation of this compound would ideally be achieved through single-crystal X-ray diffraction analysis. This would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern can then be used to construct a detailed electron density map of the molecule, from which the exact position of each atom can be determined.
To date, a specific X-ray crystal structure for this compound is not publicly available in crystallographic databases. However, the structures of numerous related ent-kaurane diterpenoids have been determined by this method. These studies have been instrumental in building a comprehensive understanding of the conformational preferences and stereochemical nuances of this important class of natural products. The elucidation of the crystal structure of this compound would provide the ultimate confirmation of the stereochemical assignments made by other techniques and would be a valuable addition to the structural chemistry of diterpenoids.
Chemical Synthesis and Derivatization Strategies for Ent 16s,17 Dihydroxykauran 3 One
Total Synthesis Approaches to ent-Kaurane Core Structure
The total synthesis of the tetracyclic ent-kaurane core is a formidable challenge that has been met with a variety of elegant and innovative strategies. These approaches often serve as a testament to the power of modern synthetic organic chemistry in assembling complex natural product scaffolds. Key strategies that have been successfully employed include intramolecular Diels-Alder reactions, radical cyclizations, and convergent approaches involving key bond formations to construct the characteristic bridged bicyclo[3.2.1]octane system. magtech.com.cnresearchgate.net
A notable approach involves a convergent strategy where a cyclohexenyl carbamate (B1207046) undergoes a Hoppe's homoaldol reaction with an aldehyde, followed by a BF₃·OEt₂ mediated intramolecular Mukaiyama-Michael-type reaction to furnish the tetracyclic core. magtech.com.cn Another powerful strategy utilizes a regio- and stereoselective aldol (B89426) reaction to form a lactone, which then undergoes an intramolecular Diels-Alder reaction to simultaneously construct the B and C rings, followed by a radical cyclization to forge the D ring. magtech.com.cn
The diversity of synthetic approaches reflects the structural complexity of the ent-kaurane family, which can be broadly categorized based on their oxygenation patterns and skeletal arrangements. Syntheses have been developed for C-20 non-oxygenated, C-20 oxygenated, seco-, and rearranged ent-kauranes. researchgate.net These total synthesis endeavors not only provide access to the natural products themselves but also open avenues for the preparation of analogues with potentially enhanced biological properties.
Table 1: Selected Strategies for the Total Synthesis of the ent-Kaurane Core
| Key Reaction/Strategy | Description | Representative Target Molecules |
| Intramolecular Diels-Alder Reaction | Constructs the B and C rings in a single step from a suitably functionalized precursor. magtech.com.cn | Sculponeatin N magtech.com.cn |
| Convergent Mukaiyama-Michael Reaction | A convergent approach utilizing a homoaldol reaction and an intramolecular Mukaiyama-Michael-type reaction to form the tetracyclic core. magtech.com.cn | Lungshengenin D, 1α,6α-diacetoxy-ent-kaura-9(11),16-dien-12,15-dione magtech.com.cn |
| Reductive Alkenylation | Employed in the construction of the D/E rings of enmein-type ent-kauranoids. | Enmein, Isodocarpin, Sculponin R |
| Pd-mediated Oxidative Cyclization | Utilized to generate an all-carbon quaternary center and construct the bicyclo[3.2.1]octane framework. acs.org | Trichorabdal A, Longikaurin E acs.org |
Semisynthesis of ent-16S,17-Dihydroxykauran-3-one from Precursors
Semisynthesis, starting from readily available natural products, represents a more practical and often more efficient approach to obtaining specific ent-kaurane derivatives like this compound. This strategy leverages the pre-existing complex scaffold of a natural precursor, reducing the number of synthetic steps required.
Derivatization from ent-Kaur-16-en-19-oic Acid
Ent-kaur-16-en-19-oic acid, also known as kaurenoic acid, is a common and readily available plant metabolite that serves as an excellent starting material for the semisynthesis of various oxygenated ent-kaurane diterpenoids. nih.govwikipedia.org The exocyclic double bond at C-16 and the carboxylic acid at C-19 are key functional groups that can be selectively manipulated to introduce the desired functionalities.
The synthesis of this compound from ent-kaur-16-en-19-oic acid would involve a series of transformations. A plausible synthetic sequence would begin with the dihydroxylation of the C-16 double bond to introduce the 16,17-diol functionality. This can be achieved using reagents such as osmium tetroxide or through epoxidation followed by acid-catalyzed hydrolysis. The stereochemistry of the dihydroxylation can be influenced by the reaction conditions and the directing effects of neighboring functional groups. Subsequent oxidation of the C-3 position to a ketone would be necessary. This transformation can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent, after protection of the diol and carboxylic acid functionalities if required. The carboxylic acid at C-19 could be maintained or modified as needed for the final target molecule.
Naturally occurring derivatives of ent-kaur-16-en-19-oic acid, such as ent-16β,17-dihydroxy-kauran-19-oic acid and ent-16α,17-dihydroxy-kauran-19-oic acid, have been isolated from various plant sources. nih.gov This highlights the biosynthetic feasibility of these transformations and provides a strong rationale for their use in semisynthetic strategies.
Chemical Transformations of Related Diterpenoids (e.g., Phyllocladanes)
Phyllocladanes, which are diastereomers of ent-kauranes, can also serve as precursors for the synthesis of the ent-kaurane skeleton through skeletal rearrangement reactions. The key structural difference lies in the configuration at C-13. Chemical transformations can be employed to induce a Wagner-Meerwein rearrangement, converting the phyllocladane skeleton into the ent-kaurane framework.
A study on the chemical transformations of phyllocladane diterpenoids demonstrated the epimerization at C-16 of a phyllocladanone derivative. uzh.ch This was achieved by tosylation of the C-17 hydroxyl group, followed by treatment with a base to form an epoxide, and subsequent acid-catalyzed opening of the epoxide to yield the C-16 epimer. uzh.ch A similar reaction sequence starting from the diastereoisomeric (16R)-16,17-dihydroxy-ent-kauran-3-one (abbeokutone) yielded the corresponding (16S)-epimer, demonstrating the feasibility of this approach for accessing different stereoisomers within the ent-kaurane series. uzh.ch
Targeted Chemical Modifications of this compound
With the ent-kaurane scaffold in hand, further chemical modifications can be undertaken to explore the structure-activity relationships and potentially enhance the biological profile of this compound.
Introduction of Functional Groups for Enhanced Bioactivity
The introduction of new functional groups onto the ent-kaurane skeleton is a common strategy to modulate the bioactivity of these compounds. For instance, the presence of an α,β-unsaturated ketone moiety has been shown to be important for the cytotoxic activity of some ent-kaurane derivatives. nih.gov This functional group can be introduced through various synthetic methods, such as oxidation of a corresponding allylic alcohol or elimination reactions.
Biotransformation using microorganisms is another powerful tool for introducing hydroxyl groups at various positions on the ent-kaurane skeleton with high regio- and stereoselectivity. Fungi such as Cephalosporium aphidicola and Rhizopus stolonifer have been successfully used to hydroxylate ent-kaurane diterpenoids at positions that are often difficult to access through traditional chemical methods. researchgate.net These microbial transformations can generate a library of novel derivatives for biological screening. For example, the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola yielded ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol.
Synthesis of Stereo- and Regioisomers
The synthesis of stereo- and regioisomers of this compound is crucial for understanding the impact of stereochemistry on biological activity. As mentioned previously, the epimerization at C-16 of (16R)-16,17-dihydroxy-ent-kauran-3-one to its (16S)-epimer has been successfully achieved. uzh.ch This transformation proceeded via a tosylate intermediate, followed by epoxide formation and subsequent acid-catalyzed opening. uzh.ch This strategy provides a direct route to access the C-16 epimer of the target compound.
The synthesis of regioisomers, for example, with the ketone functionality at a different position on the A-ring, would require a more elaborate synthetic plan, likely starting from a precursor with a different oxidation pattern or involving skeletal rearrangements. The selective oxidation of different positions on the ent-kaurane skeleton can be challenging but can be achieved through the use of directing groups or specific catalysts.
Biotransformation for Novel ent-Kaurane Derivatives
Biotransformation has emerged as a powerful and eco-friendly tool for the structural modification of complex natural products, such as the ent-kaurane diterpenoids. This approach utilizes whole microbial cells or isolated enzymes to catalyze regio- and stereoselective reactions that are often difficult to achieve through conventional chemical synthesis. The application of biotransformation to the ent-kaurane skeleton has yielded a diverse array of novel derivatives, primarily through hydroxylation, but also through other reactions like rearrangements.
Fungal Biocatalysis for Hydroxylation and Rearrangement
Fungi are particularly adept at hydroxylating the non-activated carbon atoms of the ent-kaurane framework, introducing hydroxyl groups at various positions with high selectivity. This capability is largely attributed to the action of cytochrome P450 monooxygenases. The position of hydroxylation is highly dependent on both the fungal species employed and the substitution pattern of the ent-kaurane substrate.
Research has shown that fungi such as Gibberella fujikuroi, Aspergillus niger, and Cephalosporium aphidicola are proficient in these transformations. For instance, the biotransformation of various ent-kaurane derivatives by Gibberella fujikuroi has been extensively studied. It is known to selectively introduce hydroxyl groups at the ent-7β and ent-11α positions. nih.gov The presence of certain functional groups on the substrate can significantly influence the outcome of the biotransformation. For example, studies on 3,15-oxygenated ent-kaurane derivatives have revealed that a 3α-hydroxyl group can inhibit oxidation at the C-19 position, while a 15-oxo group tends to direct hydroxylation to the C-11(β) and C-7(α) positions. csic.esscispace.comacs.org
In one study, the incubation of 3α-hydroxy-15-oxo-ent-(16S)-kaurane with G. fujikuroi yielded several hydroxylated and rearranged products. csic.esscispace.comacs.org This suggests that a substrate like this compound, which possesses a ketone at C-3 and a diol at C-16 and C-17, would likely undergo hydroxylation at various positions on the A, B, and C rings of the kaurane (B74193) skeleton.
The following table summarizes the biotransformation products obtained from the incubation of a related compound, 3α-hydroxy-15-oxo-ent-(16S)-kaurane, with Gibberella fujikuroi.
| Substrate | Biotransformation Product | Fungal Strain | Reference |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,7α-dihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,7α,11β-trihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,11β-dihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,6α,11β-trihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,6β,7α-trihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
| 3α-hydroxy-15-oxo-ent-(16S)-kaurane | 3α,11β,16α-trihydroxy-15-oxo-ent-(16S)-kaurane | Gibberella fujikuroi | csic.esscispace.comacs.org |
Microbial Transformations and Metabolite Profiling
The use of a broader range of microorganisms, including various fungal and bacterial strains, allows for the generation of a wider diversity of ent-kaurane derivatives. Each microorganism possesses a unique enzymatic machinery, leading to different metabolite profiles from the same starting substrate. The process involves incubating the parent compound with a selected microbial culture, followed by extraction and chromatographic separation of the resulting metabolites.
Metabolite profiling, typically carried out using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for the identification and characterization of the novel compounds produced.
For example, the biotransformation of ent-kaur-16-en-19-ol by Cephalosporium aphidicola resulted in the production of ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.brresearchgate.netresearchgate.net This demonstrates the ability of this fungus to hydroxylate the exocyclic double bond and the C-17 methyl group. Similarly, Aspergillus niger has been shown to hydroxylate ent-kaur-16-en-19-oic acid at the ent-7α, 11β, and 1β positions. nih.govresearchgate.net
The following table details the microbial transformation of various ent-kaurane substrates by different fungal species, showcasing the diversity of the resulting hydroxylated products.
| Substrate | Biotransformation Product(s) | Microbial Strain | Reference |
| ent-kaur-16-en-19-ol | ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol | Cephalosporium aphidicola | scielo.brresearchgate.netresearchgate.net |
| ent-kaur-16-en-19-oic acid | ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid, ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | Aspergillus niger | nih.govresearchgate.net |
| ent-15α-hydroxy-kaur-16-en-19-oic acid | ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid | Fusarium proliferatum | nih.gov |
| methyl ent-17-hydroxy-16β-kauran-19-oate | methyl ent-9α,17-dihydroxy-16β-kauran-19-oate, methyl ent-7α,17-dihydroxy-16β-kauran-19-oate | Rhizopus stolonifer | researchgate.net |
Given these precedents, it is conceivable that the microbial transformation of this compound would lead to a variety of hydroxylated analogues, with the exact substitution pattern being dependent on the chosen microorganism. The resulting library of novel compounds could then be screened for various biological activities.
Biological Activities and Mechanistic Investigations of Ent 16s,17 Dihydroxykauran 3 One
Anticancer and Apoptosis-Inducing Properties
Ent-kaurane diterpenoids, in general, are recognized for their significant anticancer potential, which is often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. While specific research on ent-16S,17-Dihydroxykauran-3-one is limited, the activities of structurally related compounds provide a framework for its potential mechanisms of action.
Modulation of Multidrug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.
While direct evidence for this compound inhibiting the P-glycoprotein (P-gp) efflux pump is not extensively documented in publicly available research, some ent-kaurane diterpenoids have been investigated for their ability to modulate MDR. The structural characteristics of these compounds, including their lipophilicity and specific functional groups, may allow them to interact with the P-gp transporter, potentially inhibiting its function and thereby increasing the intracellular concentration of chemotherapeutic agents.
The potential inhibition of P-gp by ent-kaurane diterpenoids suggests a possible role in reversing chemosensitivity in drug-resistant cancer cell lines. By blocking the efflux of anticancer drugs, these compounds could restore the efficacy of conventional chemotherapies. Studies on other ent-kaurane diterpenoids have shown synergistic effects when combined with chemotherapy drugs in resistant cell lines. This suggests that this compound may also have the potential to sensitize resistant cancer cells to treatment, although specific studies are needed to confirm this.
Induction of Apoptosis in Neoplastic Cell Lines
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
The induction of apoptosis by ent-kaurane diterpenoids often involves multiple cellular pathways. These can include the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9, and the extrinsic (death receptor) pathway, which is initiated by the binding of ligands to cell surface death receptors and leads to the activation of caspase-8. While the specific pathways activated by this compound have not been elucidated, research on analogous compounds points towards the involvement of these key apoptotic cascades.
The structure of ent-kaurane diterpenoids plays a critical role in their biological activity. The presence and orientation of hydroxyl groups, as well as the ketone group at the C-3 position in this compound, are likely key determinants of its apoptosis-inducing potential. The specific stereochemistry at the C-16 and C-17 positions, denoted as 16S, is also expected to influence its interaction with biological targets. Understanding the structure-activity relationships is crucial for the design and development of more potent and selective anticancer agents based on the ent-kaurane scaffold. Further research is necessary to delineate the precise structural features of this compound that are essential for its biological activities.
Inhibition of Cancer Cell Migration and Metastasis (Related Analogues)
While direct studies on the anti-metastatic properties of this compound are limited, research on its structural analogues, a class of ent-kaurane diterpenoids, reveals significant potential in curbing cancer cell migration and invasion. These compounds have demonstrated the ability to interfere with critical pathways involved in the metastatic cascade.
An analogue, ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has shown potent inhibitory effects on the migration of MDA-MB-231 breast cancer cells. nih.gov In a chemotaxis invasion assay, DKA exhibited a superior inhibitory activity with an IC50 value of 1.96 µM. nih.gov Further investigation using a wound healing assay confirmed that DKA could significantly inhibit cell migration. nih.gov Moreover, in an in vivo mouse model, DKA strongly suppressed the lung metastasis of these breast cancer cells. nih.gov
Another related diterpenoid, ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CRT1), isolated from Croton tonkinesis, was found to inhibit the migration and invasion of SKOV3 human ovarian cancer cells. nih.gov The mechanism of action for CRT1's anti-proliferative and anti-metastatic effects was linked to the activation of the ERK1/2/p90 ribosomal S6 kinase signaling pathway. nih.gov
Furthermore, studies on 11β-hydroxy-ent-16-kaurene-15-one, another ent-kaurane diterpenoid, have shown it possesses strong inhibitory activity against several cancer cell lines. nih.gov This compound was found to induce both apoptosis and ferroptosis by increasing cellular reactive oxygen species (ROS) levels. nih.gov By targeting and destroying redox homeostasis, this analogue could sensitize cisplatin-resistant A549 cancer cells, indicating a potential strategy for overcoming chemoresistance. nih.gov
Table 1: Inhibitory Effects of ent-Kaurane Diterpenoid Analogues on Cancer Cell Migration
| Compound | Cancer Cell Line | Key Findings |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | MDA-MB-231 (Breast Cancer) | Showed superior inhibitory activity with an IC50 of 1.96 µM in a chemotaxis invasion assay and significantly inhibited cell migration in a wound healing assay. nih.gov |
| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CRT1) | SKOV3 (Ovarian Cancer) | Inhibited cell migration and invasion via activation of the ERK1/2 signaling pathway. nih.gov |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2, A549/CDDP (Liver and Lung Cancer) | Sensitized cisplatin-resistant cancer cells by inducing apoptosis and ferroptosis through ROS accumulation. nih.gov |
Anti-inflammatory Effects and Immunomodulatory Potential
The ent-kaurane scaffold is associated with significant anti-inflammatory and immunomodulatory properties, as demonstrated by studies on various members of this diterpenoid family.
Inhibition of Inflammatory Mediators (e.g., NO production)
Several ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. A structural analogue of the subject compound, ent-16β,17-dihydroxy-kauran-19-oic acid, isolated from Siegesbeckia pubescens, effectively inhibits lipopolysaccharide (LPS)-induced NO production in BV2 microglia cells. medchemexpress.com
Similarly, ent-kaur-15-en-17-al-18-oic acid (LL-3) demonstrated the ability to inhibit LPS-induced NO production in RAW264.7 macrophage cells. nih.gov This inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov Another well-studied analogue, kaurenoic acid (KA), also dose-dependently inhibits NO production. frontiersin.org
Table 2: Inhibition of Inflammatory Mediators by ent-Kaurane Diterpenoids
| Compound | Cell Line | Mediator Inhibited | Key Findings |
| ent-16β,17-dihydroxy-kauran-19-oic acid | BV2 Microglia | Nitric Oxide (NO) | Inhibits LPS-induced NO production. medchemexpress.com |
| ent-kaur-15-en-17-al-18-oic acid (LL-3) | RAW264.7 Macrophages | Nitric Oxide (NO) | Inhibited LPS-induced NO production and iNOS expression. nih.gov |
| Kaurenoic acid (KA) | Not specified | Nitric Oxide (NO) | Dose-dependently inhibits NO production and iNOS expression. frontiersin.org |
Modulation of Pro-inflammatory Cytokine Production
The anti-inflammatory effects of ent-kaurane diterpenoids extend to the modulation of pro-inflammatory cytokines. For instance, ent-kaur-15-en-17-al-18-oic acid was found to decrease the mRNA expression of tumour necrosis factor (TNF)-α in LPS-stimulated macrophages. nih.gov The mechanism for this effect was associated with the inhibition of the p38 and nuclear factor κB (NF-κB) pathways. nih.gov The broader anti-inflammatory effects of kaurenoic acid have also been attributed in part to the downregulation of NF-κB/cytokine-related pathways. frontiersin.org
Potential Impact on Immune Cell Functions (e.g., Lymphocytes)
Research has pointed to the direct impact of ent-kaurane diterpenoids on immune cells. A notable example is 16β,17-dihydroxy-ent-kauran-19-oic acid, which was identified as a potent anti-HIV agent. nih.gov This compound demonstrated significant activity against HIV replication in H9 lymphocyte cells, with an EC50 value of 0.8 µg/mL. nih.gov This finding highlights a direct interaction with and modulation of lymphocyte function, suggesting a potential role in antiviral immunity.
Antimicrobial and Antiviral Activities
The ent-kaurane diterpenoid class has been a source of compounds with notable antimicrobial properties.
Antibacterial Efficacy (e.g., against MRSA, VRE)
Specific ent-kaurane diterpenes have shown efficacy against challenging multidrug-resistant bacteria. In a study on compounds isolated from Sigesbeckia orientalis, two diterpenes demonstrated moderate antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comnih.gov The compounds, sigesbeckin A and 18-hydroxy-kauran-16-ent-19-oic acid, both exhibited minimum inhibitory concentration (MIC) values of 64 μg/mL against these resistant strains. mdpi.comnih.gov Furthermore, other related compounds from the same plant, while not active on their own, showed significant synergistic activity when combined with conventional antibiotics like doxorubicin (B1662922) and vancomycin (B549263) against both MRSA and VRE. nih.gov
In a different study, ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) was the most active among several tested analogues against a panel of oral pathogens. nih.govresearchgate.net However, it did not show significant activity against Enterococcus faecalis, a species related to VRE, with a high MIC value of 200 μg/mL. nih.govresearchgate.net
Table 3: Antibacterial Activity of ent-Kaurane Diterpenoids against Resistant Bacteria
| Compound | Target Bacteria | Activity (MIC) | Source |
| Sigesbeckin A | MRSA, VRE | 64 μg/mL | mdpi.comnih.gov |
| 18-hydroxy-kauran-16-ent-19-oic acid | MRSA, VRE | 64 μg/mL | mdpi.comnih.gov |
| ent-kaur-16(17)-en-19-oic acid | Enterococcus faecalis | 200 μg/mL | nih.govresearchgate.net |
Antifungal Properties
The broader class of ent-kaurane diterpenoids is recognized for its potential biological functions, including antifungal activities. However, specific studies on the antifungal properties of this compound are limited. Research on other ent-kaurane diterpenoids has shown varied results. For instance, a study on diterpenoids isolated from Sideritis stricta evaluated their activity against the fungal pathogen Candida albicans. In this particular study, the tested ent-kaurane diterpenoids did not exhibit significant antifungal activity. Further research is needed to specifically elucidate the antifungal potential of this compound.
Antiviral Effects (e.g., Anti-HIV activity of related analogues like ent-16β,17-dihydroxykauran-19-oic acid)
A notable biological activity observed in analogues of this compound is their antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). A key related compound, ent-16β,17-dihydroxykauran-19-oic acid , has demonstrated significant anti-HIV activity. nih.govebi.ac.uk
Phytochemical analysis of Annona squamosa fruits led to the identification of ent-16β,17-dihydroxykauran-19-oic acid as a potent anti-HIV agent. nih.gov In laboratory studies, this compound was shown to inhibit the replication of HIV in H9 lymphocyte cells. nih.gov The activity was quantified with an EC50 value of 0.8 µg/mL, indicating a high degree of potency. nih.gov
Table 1: Anti-HIV Activity of ent-16β,17-dihydroxykauran-19-oic acid
| Compound | Virus | Cell Line | EC50 |
|---|---|---|---|
| ent-16β,17-dihydroxykauran-19-oic acid | HIV | H9 lymphocytes | 0.8 µg/mL |
Antioxidant Mechanisms
The antioxidant capabilities of ent-kaurane diterpenoids have been investigated through various mechanisms, including the inhibition of intracellular reactive oxygen species (ROS) and radical scavenging activities.
A study focusing on compounds isolated from Siegesbeckia glabrescens investigated the antioxidant effects of a related analogue, methyl ent-16α, 17-dihydroxy-kauran-19-oate . mdpi.comnih.gov This compound was found to inhibit the production of intracellular ROS in B16F10 melanoma cells that were treated with tert-butyl hydroperoxide (t-BHP). mdpi.comnih.gov The reduction of ROS levels suggests a protective effect against oxidative stress at the cellular level. mdpi.com
Other Noteworthy Biological Activities
Research into the pharmacological effects of ent-kaurane diterpenoids has extended to their influence on platelet aggregation and thrombosis. Studies on the related analogue, ent-16β,17-dihydroxy-kauran-19-oic acid , isolated from Siegesbeckia pubescens, have revealed significant antiplatelet and antithrombotic activities both in laboratory and in living organisms. nih.govresearchgate.net
In in vitro experiments, this compound significantly inhibited platelet aggregation induced by various agonists. nih.gov The proposed mechanism for this antiplatelet action involves an increase in the levels of cyclic AMP (cAMP) in platelets. nih.gov
In vivo studies using a rat arterio-venous shunt model demonstrated that ent-16β,17-dihydroxy-kauran-19-oic acid significantly reduced the weight of thrombus formation. nih.gov Furthermore, administration of the compound was found to prolong both prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT) in rats, suggesting an anticoagulatory effect. nih.gov Other ent-kaurane diterpenoids, such as ent-Kaur-16-en-19-oic acid and 16alpha-hydro-19-al-ent-kauran-17-oic acid , have also been reported to exhibit inhibitory effects on rabbit platelet aggregation. nih.gov
Table 2: Investigated Biological Activities of Related ent-Kaurane Diterpenoids
| Compound | Biological Activity | Key Findings |
|---|---|---|
| ent-16β,17-dihydroxykauran-19-oic acid | Antiplatelet | Inhibited agonist-stimulated platelet aggregation; increased cAMP levels. nih.gov |
| ent-16β,17-dihydroxykauran-19-oic acid | Antithrombotic | Reduced thrombus weight in vivo; prolonged PT and APTT. nih.gov |
| ent-Kaur-16-en-19-oic acid | Antiplatelet | Showed complete inhibition of rabbit platelet aggregation at 200 µM. nih.gov |
| 16alpha-hydro-19-al-ent-kauran-17-oic acid | Antiplatelet | Showed complete inhibition of rabbit platelet aggregation at 200 µM. nih.gov |
Antiplatelet and Antithrombotic Effects (Related Analogues)
cAMP Induction and Coagulation Parameter Modulation
Based on a thorough review of available scientific literature, there is currently no specific information regarding the activity of this compound on cyclic adenosine (B11128) monophosphate (cAMP) induction or its effects on coagulation parameters. Research has, however, been conducted on other kaurane (B74193) diterpenoids. For instance, a related compound, ent‐16β, 17‐dihydroxy‐kauran‐19‐oic acid, has been noted for its anti-platelet and anti-thrombotic effects in rat models, indicating a potential influence on coagulation pathways by compounds with a similar tetracyclic ent-kaurane core. nih.gov
Attenuation of Melanogenesis (Related Analogues)
Melanogenesis is the complex process of producing melanin (B1238610), the primary pigment in human skin. Overproduction of melanin can lead to hyperpigmentary disorders. nih.gov The regulation of this pathway is a key target for dermatological and cosmetic science. While this compound has not been directly studied for this activity, related ent-kaurane diterpenoids have shown potential as melanogenesis inhibitors. nih.gov
Suppression of Tyrosinase-Related Protein Expression
Tyrosinase-related proteins, specifically TYRP1 and DCT (DOPAchrome tautomerase or TYRP2), are crucial in the melanin synthesis pathway. Beyond their enzymatic functions, they are thought to play a protective role within melanocytic cells. nih.gov High levels of tyrosinase activity can lead to the production of cytotoxic free radicals, which can induce cell death. nih.gov Research has shown that when TYRP1 or DCT are co-expressed with tyrosinase in melanocytes and melanoma cells, this tyrosinase-mediated cell death is significantly reduced. nih.gov This protective effect is not observed in non-melanocytic cells. nih.gov Therefore, compounds that modulate the expression or activity of these tyrosinase-related proteins could influence the viability of melanocytes under conditions of high melanin production. nih.gov
Epidermal Tissue Regeneration Potential (Related Analogues)
The regeneration of epidermal tissue is a critical process for wound healing and skin rejuvenation, largely driven by the activity of resident keratinocyte stem/progenitor cells (KSCs). nih.govnih.gov Certain natural compounds have been investigated for their ability to stimulate these cells and promote epidermal repair. nih.gov
Role in Epithelial Growth Factor Receptor (EGFR) Phosphorylation
Significant findings have been reported for ent‐16α, 17‐dihydroxy‐kauran‐19‐oic acid (DHK), an analogue of the subject compound, which was isolated from Siegesbeckia pubescens. nih.govnih.gov This compound has been shown to stimulate KSCs, increasing their proliferation and migration. nih.govnih.gov
The mechanism underlying this stimulatory effect was investigated, revealing that DHK treatment leads to a significant increase in the phosphorylation of the Epithelial Growth Factor Receptor (EGFR) at the Y1068 residue. nih.gov EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers intracellular signaling cascades that regulate cell growth, proliferation, and migration. nih.gov The functional importance of this receptor in the action of DHK was confirmed by experiments where the use of an EGFR-neutralizing antibody or a chemical inhibitor (AG1478) attenuated the KSC stimulation induced by the compound. nih.gov Further investigation showed that the Akt/ERK pathway, a major signaling cascade downstream of EGFR, is involved in the DHK-induced proliferation and migration of KSCs. nih.gov
In both three-dimensional cell culture models and animal wound healing models, DHK treatment accelerated the healing of epidermal wounds and promoted the establishment of a fully stratified epidermis. nih.govnih.gov These findings collectively indicate that the related analogue DHK regenerates epidermal tissue primarily through the activation of EGFR signaling. nih.govnih.gov
Advanced Research Methodologies and Computational Studies
Molecular Target Identification and Validation
Identifying the direct molecular targets of a bioactive compound is a pivotal step in understanding its pharmacological effects. While specific studies on the molecular targets of ent-16S,17-dihydroxykauran-3-one are not extensively documented in publicly available research, several powerful techniques are routinely employed for such purposes in the broader field of natural product research.
The Drug Affinity Responsive Target Stability (DARTS) assay is a modern technique used to identify the protein targets of small molecules. The principle of DARTS lies in the observation that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. This method offers the advantage of identifying target proteins without the need for chemical modification of the compound of interest.
While there are no specific published studies detailing the use of the DARTS assay to identify the molecular targets of this compound, this methodology holds significant potential for future research. Its application could uncover the direct protein interaction partners of this diterpenoid, thereby shedding light on its mechanism of action.
Proteomic profiling is a comprehensive approach to analyze the expression levels of a large number of proteins in a biological sample simultaneously. When cells are treated with a bioactive compound, the resulting changes in the proteome can provide valuable insights into the compound's biological effects and the cellular pathways it modulates. Techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based methods are commonly used for proteomic analysis. frontiersin.orgresearchgate.nettandfonline.comresearchgate.net
Studies on other terpenoids have demonstrated the power of proteomics in understanding their cellular impact. For instance, proteomic analysis of cells treated with synthetic oleanane (B1240867) triterpenoids has led to the identification of numerous candidate binding proteins and modulated signaling pathways. nih.gov Similarly, proteomic studies on the biotransformation of terpenoids by fungi have revealed key enzymes and metabolic pathways involved. frontiersin.orgresearchgate.net Although specific proteomic data for this compound is not currently available, this approach remains a critical tool for future investigations to map the cellular response to this compound.
Structure-Activity Relationship (SAR) Studies for this compound
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For ent-kaurane diterpenoids, SAR studies aim to correlate specific structural features with their observed biological potencies.
The biological activity of ent-kaurane diterpenoids is intricately linked to their structural features. frontiersin.orgnih.gov The tetracyclic core of the ent-kaurane skeleton can be modified at various positions, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govrsc.org
Key structural motifs that often influence the biological potency of ent-kaurane diterpenoids include:
The D-ring: The presence of an exo-methylene group at C-16 in the D-ring is often associated with cytotoxic activity.
Oxygenated functionalities: The position and nature of hydroxyl, carbonyl, and carboxylic acid groups on the skeleton significantly impact activity. For instance, studies on kaurenoic acid derivatives have shown that modifications at the C-17 and C-19 positions can modulate their cytotoxic effects against human breast carcinoma cells. frontiersin.org
α,β-Unsaturated ketones: This moiety is a common feature in bioactive natural products and is known to be a reactive site for Michael addition, which can lead to the covalent modification of biological macromolecules. nih.gov
While a detailed SAR study specifically for this compound is not available, the general principles derived from related compounds suggest that the hydroxyl groups at C-16 and C-17, and the ketone at C-3 are critical determinants of its biological activity.
Stereochemistry plays a crucial role in the pharmacological efficacy of chiral drugs, as enantiomers can exhibit different interactions with biological targets. researchgate.netresearchgate.netyoutube.com The "ent-" prefix in ent-kaurane diterpenoids signifies that they are the enantiomers of the corresponding "normal" kaurane (B74193) series, with an inverted stereochemistry at key chiral centers. This inversion of stereochemistry can lead to distinct biological activities. nih.gov
The specific stereoconfiguration of the hydroxyl groups at C-16 and C-17 in this compound is expected to be a major determinant of its pharmacological profile. The spatial arrangement of these groups will dictate how the molecule fits into the binding pocket of its molecular target(s), influencing binding affinity and subsequent biological response. The importance of stereochemistry is highlighted in studies of other chiral compounds where one enantiomer is active while the other is inactive or even exhibits different pharmacological properties. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. These methods allow for the in-silico investigation of ligand-receptor interactions, the prediction of pharmacokinetic properties, and the rational design of new bioactive molecules.
For ent-kaurane diterpenoids, molecular docking simulations have been employed to predict their binding modes and affinities to various protein targets. For example, a study on ent-kaurene (B36324) diterpenoids as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) utilized molecular docking to generate 2D and 3D binding models of the ligand-enzyme complex, which helped in understanding the SAR of the synthesized derivatives. nih.gov Such studies provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of more potent and selective inhibitors.
Although specific computational studies on this compound are not prominent in the literature, the application of these methods could predict its potential molecular targets and binding interactions. An in-silico analysis of a large dataset of ent-kaurane diterpenoids has highlighted their drug-like properties and predicted a wide range of pharmacological activities, including anticancer and anti-inflammatory effects, underscoring the potential of this class of compounds for further drug discovery endeavors. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as an ent-kauranoid, and its protein target.
While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, research on analogous ent-kaurane diterpenoids provides significant insights. For instance, studies on seven ent-kaurane diterpenoids from Croton tonkinensis investigated their interactions with protein targets in the PI3K pathway, which is crucial in non-small cell lung cancer. researchgate.net These simulations identified compounds with significant inhibitory potential against targets like AKT, mTOR, COX-2, MDM2, and PDK1, often outperforming the reference drug oxaliplatin (B1677828) in silico. researchgate.net The binding affinity is calculated, and hydrogen bond interactions are analyzed to understand the stability of the ligand-protein complex. researchgate.net
Another study performed docking simulations of ent-kaurane diterpenoids against α-glucosidase, an enzyme relevant to diabetes management. nih.gov The results indicated that diterpenes with a double bond between C-15 and C-16 showed stronger inhibitory activity. nih.gov Docking simulations further revealed that interactions, such as hydrogen bonds between the hydroxyl group at C-17 and specific amino acid residues like ARG-442, are crucial for the binding mechanism. mdpi.com It is often observed in these in silico studies that the compound with the highest binding energy does not always correspond to the highest biological activity, highlighting the need to correlate computational data with experimental results. mdpi.com
These studies collectively suggest that the hydroxyl and ketone functionalities on the ent-kaurane skeleton, similar to those in this compound, likely play a critical role in forming hydrogen bonds and other interactions within the active sites of various protein targets.
Table 1: Examples of Molecular Docking Studies on ent-Kaurane Diterpenoids
| Compound/Class | Target Protein(s) | Key Findings |
| 7 ent-kaurane diterpenoids from Croton tonkinensis | PI3K pathway proteins (AKT, mTOR, COX-2, MDM2, PDK1) | Several compounds showed significant inhibitory results and strong binding affinities, suggesting potential as anticancer agents. researchgate.net |
| ent-kaurane diterpenoids from Croton tonkinensis | Mortalin and p53 | Compounds were identified as potential inhibitors of the mortalin-p53 interaction, a therapeutic target in cancer. researchgate.net |
| ent-kaurane diterpenoids from roasted coffee beans | α-glucosidase | Diterpenes with a C-15/C-16 double bond showed stronger inhibitory activity; docking revealed key hydrogen bond interactions. nih.gov |
| Caffruenol B (an ent-kaurane) | α-glucosidase | A hydrogen bond between the C-17 hydroxyl group and ARG-442 was identified as a key interaction. mdpi.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can elucidate the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the detailed mechanism of interaction.
For the ent-kauranoid class, MD simulations have been used to complement docking studies. For example, a theoretical analysis of four ent-kaurane diterpenes from Annona vepretorum included MD simulations with angiotensin I-converting enzyme (ACE), a key target for hypertension. researchgate.net These simulations help to confirm the stability of the interactions predicted by docking and provide insights into the dynamic behavior of the complex, reinforcing the potential of these compounds as promising drug candidates. researchgate.net The simulations track parameters like root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex throughout the simulation period.
Pharmacophore Modeling and Virtual Screening for Analogues
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed from a known active compound like this compound, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of having similar biological activity.
This approach is particularly valuable for exploring the vast chemical space around the ent-kaurane scaffold. nih.gov Given the diverse bioactivities reported for ent-kauranoids, including anti-HIV, anticancer, and anti-inflammatory effects, pharmacophore models could be developed for each of these activities. nih.govnih.govebi.ac.uk For example, a model based on this compound could specify the spatial arrangement of its hydroxyl groups and the ketone oxygen as critical features for a particular biological target. Virtual screening using such a model could lead to the discovery of new, potentially more potent or selective analogues, accelerating the drug discovery process. frontiersin.org
Metabolomics and Pathway Analysis for ent-Kauranoids
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of ent-kauranoids, metabolomics coupled with pathway analysis tools can elucidate their biosynthesis and role in the broader metabolic network of an organism.
The biosynthesis of ent-kaurane diterpenoids is a multi-step process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov A key step is the cyclization of GGPP, catalyzed by two sequential diterpene synthases (diTPSs): ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). frontiersin.orgnih.gov This produces the core tetracyclic skeleton, ent-kaurene. nih.gov Subsequent modifications, such as oxidations often carried out by cytochrome P450 monooxygenases, lead to the vast structural diversity of ent-kauranoids, including the formation of hydroxyl and ketone groups as seen in this compound. nih.govnih.gov These compounds are recognized as intermediates in the biosynthesis of gibberellins, a class of plant hormones. nih.gov
Web-based tools like MetPA (Metabolomics Pathway Analysis) and MetaboAnalyst are used to analyze metabolomic data. scienceopen.comwikipedia.org These platforms use pathway enrichment analysis and pathway topology analysis to identify the most relevant metabolic pathways in a given dataset. scienceopen.com By inputting data on identified metabolites from an organism known to produce ent-kauranoids, researchers can visualize the diterpenoid biosynthesis pathway and understand how it is regulated or altered under different conditions. wikipedia.orgresearchgate.net This can reveal bottlenecks in the pathway or identify key enzymes that could be targets for metabolic engineering.
Genetic Engineering and Synthetic Biology Approaches for Sustainable Production
The complex structures of many natural products, including ent-kauranoids, make their chemical synthesis challenging and costly, while extraction from natural sources can be inefficient and unsustainable. nih.govrsc.org Synthetic biology and genetic engineering offer a promising alternative by reprogramming microorganisms like Escherichia coli or yeast to produce these valuable compounds. youtube.comyoutube.com
Significant progress has been made in the microbial production of ent-kaurane precursors. Researchers have successfully engineered E. coli to produce ent-kaurene, the parent hydrocarbon of the ent-kauranoid family. nih.govnih.gov This was achieved by introducing the necessary genes for the diterpene cyclases (ent-CPP synthase and ent-kaurene synthase) that convert GGPP to ent-kaurene. nih.gov By optimizing the expression of these enzymes and the host's metabolic pathways to increase the supply of the GGPP precursor, production titers of over 100 mg/L in shake-flask fermentations have been reported. nih.govnih.gov
Further engineering efforts have focused on producing more oxidized ent-kauranoids. For instance, photosynthetic cyanobacteria (Synechoccous elongatus) have been engineered to produce ent-kaurenoic acid directly from CO2. researchgate.net This required the introduction and functional expression of a cytochrome P450 enzyme and its corresponding reductase to perform the necessary oxidation steps on the ent-kaurene skeleton. researchgate.net Such strategies, often referred to as microbial cell factory development, involve a cycle of design, build, test, and learn to continuously improve production. youtube.comnih.govyoutube.com These approaches lay the groundwork for the sustainable and scalable production of complex diterpenoids like this compound, potentially enabling their development for various applications.
Conclusion and Future Research Directions
Summary of Current Understanding of ent-16S,17-Dihydroxykauran-3-one
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. nih.gov Knowledge about this specific compound is currently confined to its fundamental chemical properties and natural occurrence. It has been identified in plant species such as Euphorbia sieboldiana and Euphorbia ebracteolata. nih.govmedchemexpress.com Its chemical structure is characterized by a kaurane (B74193) skeleton with hydroxyl groups at the C-16 and C-17 positions and a ketone group at the C-3 position. One of its synonyms found in literature is 16-Epiabbeokutone. nih.gov
While the broader family of ent-kaurane diterpenoids is credited with numerous biological functions, including anti-inflammatory, antimicrobial, and antitumor activities, specific research into the bioactivities of this compound is notably absent from current scientific literature. nih.govrsc.org The existing data is primarily centered on its isolation and structural identification.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₂O₃ | nih.gov |
| Molecular Weight | 320.5 g/mol | nih.gov |
| Synonym | 16-Epiabbeokutone | nih.gov |
| Known Natural Sources | Euphorbia sieboldiana, Euphorbia ebracteolata | nih.govmedchemexpress.com |
Research Gaps and Unexplored Biological Potentials
The most significant gap in the current understanding of this compound is the near-total lack of investigation into its pharmacological profile. Numerous structurally similar ent-kaurane diterpenoids have demonstrated potent biological effects, suggesting that this compound is a promising candidate for systematic screening.
For instance, ent-16β,17-dihydroxy-kauran-19-oic acid, a closely related analogue, has shown significant anti-HIV activity and the ability to inhibit breast cancer cell migration. nih.govnih.govebi.ac.uk Other kaurane derivatives have been found to possess antibacterial properties against resistant strains like MRSA and VRE, or to induce apoptosis and ferroptosis in cancer cells, thereby overcoming chemotherapy resistance. mdpi.comnih.gov These findings strongly suggest that the biological potential of this compound is vastly unexplored. Future research should prioritize screening this compound for a range of activities.
| Related ent-Kaurane Diterpenoid | Reported Biological Activity | Potential Area for Investigation for this compound | Source |
|---|---|---|---|
| ent-16β,17-dihydroxy-kauran-19-oic acid | Anti-HIV, Anti-cancer (inhibits cell migration) | Antiviral and Antineoplastic/Antimetastatic activity | nih.govnih.govebi.ac.uk |
| Sigesbeckin A | Antibacterial (MRSA, VRE) | Antimicrobial activity against resistant pathogens | mdpi.com |
| Various synthetic derivatives | Induction of apoptosis and ferroptosis in cisplatin-resistant cells | Chemosensitizing agent in cancer therapy | nih.gov |
| General ent-kauranes | Anti-inflammatory | Anti-inflammatory properties | rsc.org |
Prospects for Advanced Derivatization and Mechanistic Studies
Given the low natural abundance of many diterpenoids, chemical synthesis and derivatization are crucial for generating sufficient quantities for research and for optimizing biological activity. rsc.orgcam.ac.uk Great efforts have been made to develop novel strategies for synthesizing various ent-kaurane natural products. rsc.org An advanced derivatization protocol could be developed for this compound to create a library of analogues. nih.gov Modifications of the hydroxyl groups at C-16 and C-17 or the ketone at C-3 could lead to compounds with enhanced potency or novel activities.
Once a biological activity is identified, detailed mechanistic studies will be essential. Research on other ent-kaurane diterpenoids has revealed that their mechanisms can involve the modulation of cellular redox homeostasis, for example, by binding to glutathione (B108866) (GSH) or inhibiting antioxidant enzymes like peroxiredoxins, leading to the accumulation of reactive oxygen species (ROS). nih.gov Investigating whether this compound can induce similar effects, such as apoptosis or ferroptosis, in target cells would be a critical step in understanding its mode of action. nih.gov
Integration of Omics Data for Comprehensive Understanding
Modern biological research increasingly relies on "omics" technologies to gain a holistic view of cellular processes. For this compound, these approaches offer significant promise.
Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of producing organisms like Euphorbia ebracteolata can help identify the biosynthetic gene clusters responsible for producing the ent-kaurane skeleton and the specific tailoring enzymes (e.g., P450s, hydroxylases) that create the final compound. cam.ac.uk
Metabolic Engineering and Synthetic Biology: Once the biosynthetic pathway is elucidated, it can be reconstituted in microbial hosts like Saccharomyces cerevisiae or bacteria. nih.govbiorxiv.org This would enable scalable, sustainable production of the compound and its derivatives, overcoming the limitations of extraction from natural sources. nih.gov Combinatorial biosynthesis, where enzymes from different pathways are mixed and matched, could generate novel diterpenoid structures for screening. biorxiv.org
Proteomics and Metabolomics: These techniques can be used to understand the global cellular response to treatment with this compound, helping to identify its molecular targets and off-target effects, and to elucidate its mechanism of action in an unbiased manner.
Collaborative Research Opportunities and Interdisciplinary Approaches
Maximizing the research output for this compound will necessitate a highly collaborative and interdisciplinary approach. Progress is contingent on the combined expertise of various scientific fields:
Natural Product Chemistry: For the isolation, purification, and structural elucidation of the compound from its natural sources.
Synthetic Organic Chemistry: To develop total synthesis routes and create derivative libraries for structure-activity relationship (SAR) studies. rsc.org
Biochemistry and Enzymology: To characterize the biosynthetic enzymes and explore their potential for biocatalysis and metabolic engineering. cam.ac.uk
Pharmacology and Cell Biology: To conduct comprehensive screening for biological activities and perform in-depth mechanistic studies using in vitro and in vivo models. nih.gov
Computational Chemistry: To model enzyme-substrate interactions and predict the biological activities of novel derivatives.
Establishing research networks that bring together academic labs and industry partners with these diverse skill sets will be key to efficiently navigating the path from discovery to potential application for this compound.
Q & A
Q. Q. What metrics should be reported to ensure reproducibility in studies of ent-16S,17-Dihydroxykauran-3-one?
- Essential Metrics :
- Chromatographic Conditions : Column type, mobile phase, flow rate.
- Spectral Data : NMR chemical shifts, MS/MS fragmentation patterns.
- Biological Replicates : n ≥ 3 for cellular assays.
- Example : A study isolating the compound from Euphorbia stracheyi reported 1D/2D NMR and HR-ESI-MS data, enabling independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
